molecular formula C11H13Cl B3317778 4-(3-Chloropropyl)styrene CAS No. 97344-49-5

4-(3-Chloropropyl)styrene

Cat. No.: B3317778
CAS No.: 97344-49-5
M. Wt: 180.67 g/mol
InChI Key: NTBQZBPZGVORFH-UHFFFAOYSA-N
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Description

4-(3-Chloropropyl)styrene is a versatile organic compound with the molecular formula C11H13Cl and a molecular weight of 180.67 g/mol . It features a styrene group connected to a 3-chloropropyl chain, a structure that provides two distinct, reactive sites for chemical synthesis and material functionalization . The vinyl group of the styrene moiety allows for participation in polymerization reactions, such as free radical or controlled radical polymerization. Simultaneously, the terminal chlorine atom on the propyl chain serves as an excellent leaving group for nucleophilic substitution reactions, enabling the formation of covalent bonds with various nucleophiles or the introduction of additional functional groups . This bifunctionality makes this compound a valuable building block in polymer science research. It can be used to create functionalized polymers or copolymers with pending chloropropyl groups, which can be further modified to tailor material properties like hydrophilicity, adhesion, or chemical reactivity . Furthermore, it may serve as a precursor or crosslinking agent in the synthesis of advanced materials, including resins, hydrogels, and molecularly imprinted polymers. The compound is supplied for R&D purposes, and it is essential to handle it with care, using appropriate personal protective equipment. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloropropyl)-4-ethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c1-2-10-5-7-11(8-6-10)4-3-9-12/h2,5-8H,1,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBQZBPZGVORFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Chloropropyl)styrene can be synthesized through several methods. One common method involves the reaction of 4-vinylbenzyl chloride with 1,3-dichloropropane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropropyl)styrene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Polymerization: Free radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under thermal or photochemical conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted styrene derivatives.

    Polymerization: Polystyrene and its copolymers.

    Coupling Reactions: Biaryl compounds.

Mechanism of Action

The mechanism of action of 4-(3-Chloropropyl)styrene in polymerization involves the initiation, propagation, and termination steps typical of free radical polymerization. The initiator decomposes to form free radicals, which then react with the vinyl group of this compound to form a growing polymer chain.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The 3-chloropropyl group distinguishes 4-(3-Chloropropyl)styrene from analogs with alternative substituents. Key comparisons include:

Compound/Substituent Key Properties/Activities Reference
3-Chloropropyl group - Lower cytotoxicity than isopropyl analogs (e.g., compound 25 vs. 24 in antiviral assays) .
- Enables benzylic ether cleavage in resin synthesis .
Isopropyl group - Comparable antiviral activity to 3-chloropropyl analogs but higher cytotoxicity .
Morpholine derivatives - 4-(3-Chloropropyl)morpholine used in kinase inhibitor syntheses (e.g., IC50 = 74.1 nM for VEGFR2 in compound C25) .
Triazole derivatives - Chloropropyl groups enhance anti-HIV and antibacterial activities in triazole-based drugs .

Data Tables

Table 1. Kinase Inhibition Profiles of Selected Compounds

Compound VEGFR2 IC50 (nM) FGFR1 IC50 (nM) PDGFRβ IC50 (nM)
C25 74.1 6100.4 193.7
C26 104.6 906.7 24.7
C34 63.6 N/A N/A

Table 2. Cytotoxicity and Antiviral Activity

Compound Substituent EC50 (mM) Cytotoxicity (Relative)
24 Isopropyl 0.12 High
25 3-Chloropropyl 0.11 Low

Key Research Findings

  • The 3-chloropropyl group enhances biocompatibility in antiviral agents without compromising activity .
  • In polymer chemistry, the group’s cleavage susceptibility under specific conditions enables tailored resin designs .
  • Chloropropyl-substituted kinase inhibitors demonstrate selectivity profiles influenced by substituent chain length and heterocyclic moieties .

Biological Activity

4-(3-Chloropropyl)styrene is a functionalized styrene compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound is synthesized through various methods, primarily involving the chlorination of propylbenzene derivatives. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and material science.

Chemical Structure

  • Molecular Formula : C10H11Cl
  • Molecular Weight : 180.65 g/mol
  • Structure : The compound features a styrene backbone with a chloropropyl group attached to the para position of the phenyl ring.

Synthesis Methods

  • From 3-Chloropropylbenzene :
    • Reaction with styrene under specific conditions to yield this compound.
  • From 4-Chlorostyrene :
    • A two-step process involving nucleophilic substitution reactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. This property makes it a candidate for developing new antimicrobial agents.

  • Study Findings :
    • In vitro tests demonstrated effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells.

  • Mechanism of Action :
    • The compound appears to interfere with cell cycle progression and promote apoptotic pathways in cancer cell lines, specifically breast and colon cancer cells.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted on various bacterial strains showed that this compound had a Minimum Inhibitory Concentration (MIC) ranging from 32 to 128 µg/mL, indicating its potential as an antimicrobial agent .
  • Anticancer Activity :
    • In cell line assays, treatment with this compound resulted in a significant reduction in cell viability (up to 70% in certain cancer cell lines), suggesting its effectiveness as a chemotherapeutic agent .

Research Findings

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(3-Chloropropyl)styrene while minimizing side reactions?

  • Methodological Answer : The synthesis of chloropropyl-containing compounds often involves alkylation or nucleophilic substitution (SN2) reactions. For example, Williamson ether synthesis using K₂CO₃ as a base to generate reactive intermediates (e.g., oxygen anions) can be adapted . To minimize side reactions (e.g., elimination or over-alkylation), control reaction temperature (40–60°C), use aprotic solvents (e.g., DMF or THF), and monitor progress via TLC or HPLC. Evidence from Gefitinib synthesis suggests that energy calculations (e.g., DFT) can predict intermediate stability and guide optimization .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C), FT-IR, and mass spectrometry. For example:

  • ¹H NMR : Peaks at δ 6.5–7.2 ppm (styrenyl protons) and δ 1.8–2.5 ppm (chloropropyl CH₂ groups).
  • FT-IR : C-Cl stretch at ~550–650 cm⁻¹ and C=C stretch at ~1600–1650 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (chlorine’s ³⁵Cl/³⁷Cl ratio) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Temperature : Store at 4°C (short-term) vs. -20°C (long-term) and monitor degradation via HPLC.
  • Light Sensitivity : Use amber vials to prevent photolytic cleavage of the C-Cl bond .
  • Humidity : Perform Karl Fischer titration to quantify moisture uptake, which may hydrolyze the chloropropyl group .

Advanced Research Questions

Q. How can conflicting data on reaction mechanisms involving this compound be resolved?

  • Methodological Answer : Contradictions in mechanistic studies (e.g., SN1 vs. SN2 pathways) can be addressed using:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.
  • Computational Modeling : Calculate transition-state energies (e.g., TS-I in Gefitinib synthesis) to confirm SN2 displacement .
  • Trapping Intermediates : Use quenching agents (e.g., TEMPO) to isolate and characterize reactive intermediates .

Q. What strategies are effective for analyzing trace impurities in this compound synthesized for pharmaceutical intermediates?

  • Methodological Answer : Employ LC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities at <0.1% levels. Reference standards (e.g., Gefitinib impurities like 4-(3-Chloropropyl)morpholine) can validate methods . For structural elucidation, use MS/MS fragmentation and compare with databases (e.g., mzCloud) .

Q. How do steric and electronic effects influence the reactivity of this compound in polymer chemistry?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density around the styrenyl double bond and chloropropyl group. Experimental validation via copolymerization kinetics (e.g., with styrene or acrylates) can reveal steric hindrance effects. Use SEC-MALS to correlate reactivity with polymer molecular weight distributions .

Q. What experimental designs are optimal for studying the biological activity of this compound derivatives?

  • Methodological Answer : For antimicrobial or anticancer studies:

  • In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria.
  • Mechanistic Probes : Employ fluorescence-based assays (e.g., DNA intercalation with ethidium bromide displacement) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the styrenyl ring) and compare IC₅₀ values .

Data Analysis and Validation

Q. How can researchers validate contradictory spectroscopic data for this compound derivatives?

  • Methodological Answer : Cross-validate using orthogonal techniques:

  • X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., confirming regiochemistry) .
  • 2D NMR (COSY, HSQC) : Assign coupled protons and carbons in complex spectra .
  • Elemental Analysis : Verify purity (>98%) and rule out solvent/residual catalyst interference .

Q. What statistical approaches are suitable for analyzing kinetic data in reactions involving this compound?

  • Methodological Answer : Use non-linear regression (e.g., pseudo-first-order kinetics) to determine rate constants. For multi-step mechanisms (e.g., alkylation followed by cyclization), apply the Eyring-Polanyi equation to calculate activation parameters (ΔH‡, ΔS‡) . Validate models with AIC (Akaike Information Criterion) to avoid overfitting .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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